molecular formula C6H15NO B11750347 (R)-3-Aminohexan-1-ol

(R)-3-Aminohexan-1-ol

Cat. No.: B11750347
M. Wt: 117.19 g/mol
InChI Key: YZOKDOZIDBMHOK-ZCFIWIBFSA-N
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Description

®-3-Aminohexan-1-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminohexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Aminohexan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-3-Aminohexan-1-ol may involve catalytic hydrogenation of the corresponding nitrile or amide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can convert it into the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: ®-3-Aminohexan-2-one or ®-3-Aminohexanal.

    Reduction: ®-3-Aminohexane.

    Substitution: ®-3-Chlorohexan-1-ol or ®-3-Bromohexan-1-ol.

Scientific Research Applications

®-3-Aminohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ®-3-Aminohexan-1-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in reactions that lead to the formation of other biologically active compounds. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminohexan-1-ol: The enantiomer of ®-3-Aminohexan-1-ol, with a different spatial configuration.

    3-Aminohexane: Lacks the hydroxyl group present in ®-3-Aminohexan-1-ol.

    3-Amino-2-hexanol: Has the amino group at a different position on the carbon chain.

Uniqueness

®-3-Aminohexan-1-ol is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(3R)-3-aminohexan-1-ol

InChI

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1

InChI Key

YZOKDOZIDBMHOK-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CCO)N

Canonical SMILES

CCCC(CCO)N

Origin of Product

United States

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